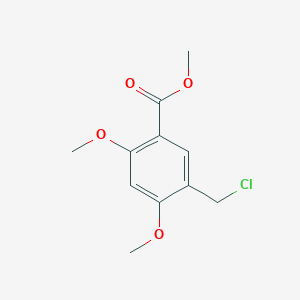
Methyl 5-chloromethyl-2,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloromethyl-2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-chloromethyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2,4-dimethoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing the mixture to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 5-chloromethyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzoates.
科学研究应用
Methyl 5-chloromethyl-2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 5-chloromethyl-2,4-dimethoxybenzoate depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.
相似化合物的比较
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of a chloromethyl group, leading to different reactivity and applications.
Methyl 2,4-dimethoxybenzoate: Similar structure but without the chloromethyl group, used in different synthetic applications.
Uniqueness
Methyl 5-chloromethyl-2,4-dimethoxybenzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
属性
CAS 编号 |
92492-35-8 |
|---|---|
分子式 |
C11H13ClO4 |
分子量 |
244.67 g/mol |
IUPAC 名称 |
methyl 5-(chloromethyl)-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,6H2,1-3H3 |
InChI 键 |
FQQWQFICHOJCLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCl)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


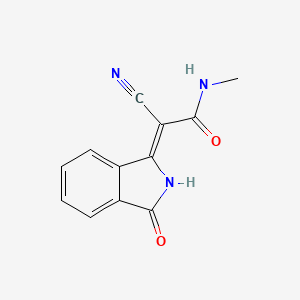
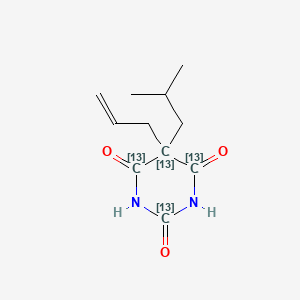
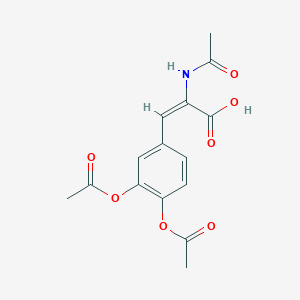
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
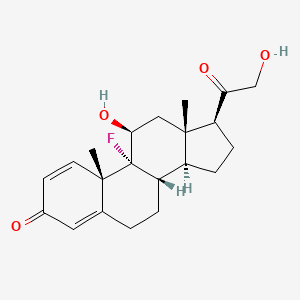
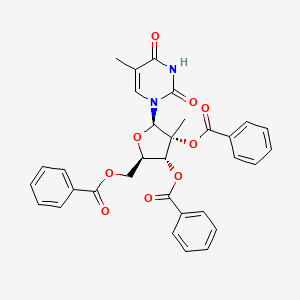
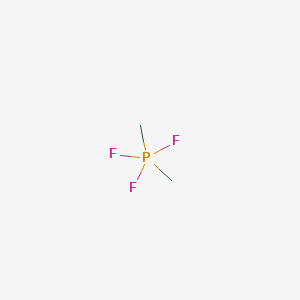
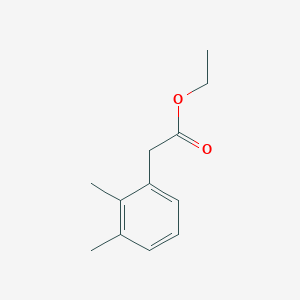
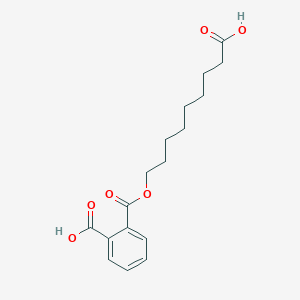
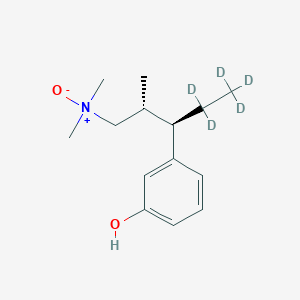
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
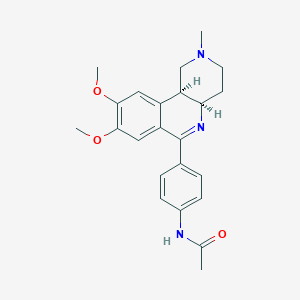
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
